molecular formula C18H15N3O3S B2454992 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 303092-88-8

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2454992
CAS No.: 303092-88-8
M. Wt: 353.4
InChI Key: JUOMTLAJLXGQAL-UHFFFAOYSA-N
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Description

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound with the molecular formula C18H15N3O3S It is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a 4-methylbenzyl substituent

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-5-7-13(8-6-12)9-16-11-19-18(25-16)20-17(22)14-3-2-4-15(10-14)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOMTLAJLXGQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.

    Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-aminobenzamide.

    Substitution: Formation of various substituted thiazole derivatives.

    Oxidation: Formation of N-[5-(4-carboxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide.

Scientific Research Applications

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring may also interact with enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Uniqueness

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the thiazole ring and the nitrobenzamide group also contribute to its distinct properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a nitro group, and a benzamide moiety. Its molecular formula is C13H12N4O3SC_{13}H_{12}N_{4}O_{3}S with a molecular weight of approximately 296.33 g/mol. The presence of the nitro group is significant as it contributes to the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. Nitro compounds often exert their effects through the formation of reactive intermediates that can damage cellular components such as DNA, leading to cell death .
  • Antimicrobial Activity : Nitro-containing compounds have demonstrated antimicrobial properties by disrupting microbial DNA synthesis and function. This mechanism is often mediated by the reduction of the nitro group to form toxic intermediates that bind covalently to DNA .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies on related thiazole compounds have reported effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar activity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Nitro derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Case Studies and Research Findings

  • Study on Thiazole Derivatives : A study investigated various thiazole derivatives, including those with nitro groups, for their antimicrobial and anti-inflammatory activities. Results indicated that compounds with similar structures to this compound showed significant inhibition of bacterial growth and reduced inflammation markers in vitro .
  • Synthesis and Biological Evaluation : Another research focused on synthesizing a series of nitro-substituted thiazoles and evaluating their biological activities. The findings suggested that modifications in the thiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels .

Data Summary Table

Biological Activity Mechanism References
AntimicrobialDisruption of DNA synthesis
Anti-inflammatoryInhibition of COX and iNOS
Enzyme inhibitionBinding to target enzymes

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